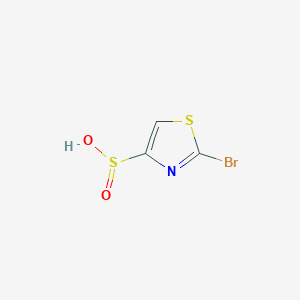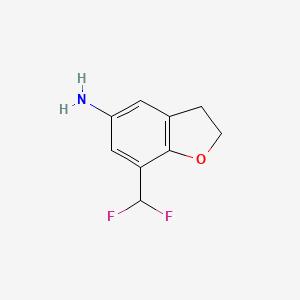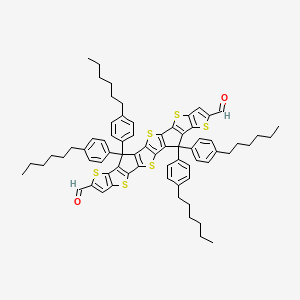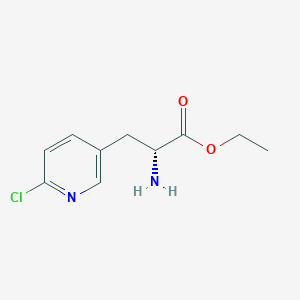
4-Acetyl-3-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-3-methylpyridin-2(1H)-one is an organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a pyridine ring substituted with an acetyl group at the 4-position and a methyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-methylpyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the acylation of 3-methylpyridin-2(1H)-one using acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency and selectivity of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-3-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to a hydrocarbon.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
4-Acetyl-3-methylpyridin-2(1H)-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-3-methylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The acetyl and methyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetylpyridine: Lacks the methyl group at the 3-position.
4-Methylpyridin-2(1H)-one: Lacks the acetyl group at the 4-position.
2-Acetylpyridine: Acetyl group is at the 2-position instead of the 4-position.
Uniqueness
4-Acetyl-3-methylpyridin-2(1H)-one is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of the acetyl and methyl groups on the pyridine ring can result in distinct properties compared to other pyridine derivatives.
Propiedades
Número CAS |
1256824-40-4 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
4-acetyl-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO2/c1-5-7(6(2)10)3-4-9-8(5)11/h3-4H,1-2H3,(H,9,11) |
Clave InChI |
ZYOIDDLAMUBRON-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CNC1=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




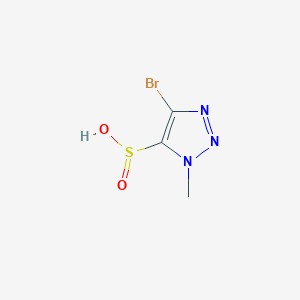
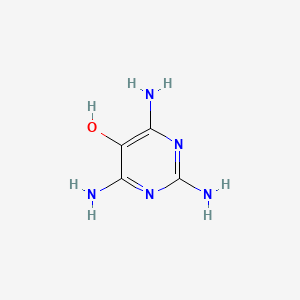


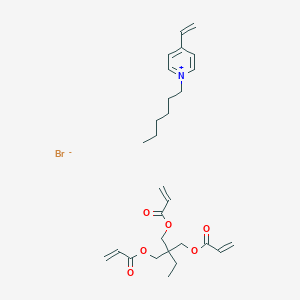
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)

